Quinoline, 2-methoxy-, 1-oxide

Overview

Description

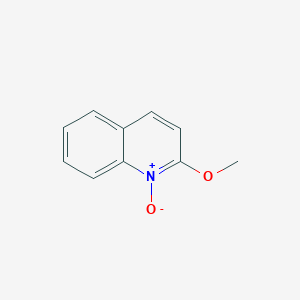

Quinoline, 2-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is known for its wide range of biological and pharmacological activities. The addition of a methoxy group at the 2-position and an oxide group at the 1-position modifies its chemical properties, potentially enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 2-methoxy-, 1-oxide, can be achieved through various methods. Common synthetic routes include:

Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.

Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.

Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with carbonyl compounds.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the oxide group back to a quinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Quinoline, 2-methoxy-, 1-oxide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of Quinoline, 2-methoxy-, 1-oxide involves its interaction with various molecular targets:

DNA Binding: The compound can intercalate into DNA, disrupting its function.

Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and topoisomerases, affecting cell signaling and replication.

Apoptosis Induction: The compound can induce apoptosis in cancer cells by targeting specific pathways

Comparison with Similar Compounds

Quinoline: The parent compound with a wide range of biological activities.

2-Methoxyquinoline: Lacks the oxide group but retains the methoxy group.

Quinoline N-oxide: Similar oxidation state but without the methoxy group.

Uniqueness: Quinoline, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and oxide groups, which can enhance its reactivity and biological activity compared to its analogs .

Biological Activity

Quinoline, 2-methoxy-, 1-oxide, also known as 2-methoxyquinoline N-oxide, is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a methoxy group at the second position and an N-oxide at the first position of the quinoline ring. This structural modification is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Studies have shown that it exhibits selective inhibition against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .

- DNA Binding : The compound has demonstrated the ability to bind to DNA, suggesting potential anticancer properties by interfering with DNA replication and transcription processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Neuroprotective Effects

A study by Duarte et al. highlighted the neuroprotective potential of quinoline derivatives, including this compound. The compound was shown to inhibit AChE and BChE effectively, suggesting its utility in treating Alzheimer's disease. The dual inhibition profile indicates that it could enhance cholinergic transmission in the brain, potentially improving cognitive functions .

Antimicrobial Properties

Research conducted on quinoline derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Carcinogenic Studies

Investigations into the carcinogenic effects of quinoline compounds revealed that this compound could induce liver tumors in rodent models. Hirao et al. reported increased incidences of hepatic tumors in rats exposed to quinoline derivatives, highlighting the need for caution regarding its long-term use .

Properties

IUPAC Name |

2-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLFCJDUXFTNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466828 | |

| Record name | Quinoline, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-99-1 | |

| Record name | Quinoline, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.